molecular formula C18H21NO5S B2900581 benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate CAS No. 392237-29-5

benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate

Cat. No.: B2900581
CAS No.: 392237-29-5
M. Wt: 363.43
InChI Key: QRSKPZVANSMRKF-UHFFFAOYSA-N
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Description

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate is a chemical compound with the molecular formula C18H21NO5S and a molecular weight of 363.4280 . This compound is characterized by the presence of a benzyl group, a carbamate group, and a 4-methylbenzenesulfonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-bromo-2-propanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Biological Activity

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₄S
  • Molecular Weight : 315.38 g/mol
  • IUPAC Name : this compound

This compound features a benzyl group, a carbamate moiety, and a sulfonate ester, which may contribute to its biological activities.

Research indicates that this compound acts as a modulator of various biological pathways. Notably, it has been studied for its impact on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The CFTR is crucial for chloride ion transport across epithelial cells, and its modulation can have therapeutic implications in cystic fibrosis and other disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance CFTR activity. For instance, studies showed that it increased chloride ion transport in cell lines expressing CFTR, suggesting a potential role as a therapeutic agent for conditions associated with CFTR dysfunction .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description
CFTR Modulation Enhances chloride transport in epithelial cells .
Antitumor Activity Exhibited cytotoxic effects in cancer cell lines through apoptosis induction .
Anticonvulsant Effects Demonstrated efficacy in animal models for seizure control .

1. Cystic Fibrosis Treatment

A study evaluating the effects of this compound on CFTR function revealed significant improvements in ion transport assays. The compound was administered to cultured airway epithelial cells, resulting in enhanced CFTR-mediated chloride secretion, which is critical for maintaining mucus hydration in cystic fibrosis patients .

2. Cancer Cell Line Efficacy

In another study focusing on cancer therapy, this compound was tested against various tumor cell lines. The results indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspases and modulation of apoptotic pathways .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-8-10-17(11-9-14)25(21,22)24-12-15(2)19-18(20)23-13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKPZVANSMRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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